

# An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

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## Compound of Interest

Compound Name: **1-(Methylsulfonyl)piperazine hydrochloride**

Cat. No.: **B061066**

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## Introduction

**1-(Methylsulfonyl)piperazine hydrochloride** is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its incorporation into drug candidates can significantly influence their physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral analysis of **1-(Methylsulfonyl)piperazine hydrochloride**, offering valuable insights for its application in drug discovery and development. The piperazine ring, a common scaffold in medicinal chemistry, offers a flexible yet constrained framework, while the methylsulfonyl group can enhance polarity and act as a hydrogen bond acceptor, contributing to improved pharmacokinetic profiles.[\[1\]](#)

## Molecular Structure and Properties

**1-(Methylsulfonyl)piperazine hydrochloride** is the hydrochloride salt of the N-monosubstituted piperazine derivative, 1-(methylsulfonyl)piperazine. The presence of the sulfonyl group significantly impacts the electron distribution and basicity of the piperazine nitrogens.

## Physicochemical Properties

A summary of the key physicochemical properties of 1-(Methylsulfonyl)piperazine and its hydrochloride salt is presented in Table 1. While experimental data for the hydrochloride salt is limited, predicted values and data for the free base provide useful estimates. The hydrochloride salt is expected to exhibit higher water solubility compared to the free base.[\[2\]](#)

Property	Value	Source
IUPAC Name	1-(methylsulfonyl)piperazine;hydr ochloride	
Molecular Formula	C <sub>5</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub> S	
Molecular Weight	200.69 g/mol	<a href="#">[3]</a>
Appearance	White to almost white solid/powder	<a href="#">[4]</a>
Melting Point (free base)	99 °C	<a href="#">[4]</a>
Boiling Point (free base)	280.6 ± 50.0 °C (Predicted)	<a href="#">[4]</a>
pKa (free base)	7.78 ± 0.10 (Predicted)	
Solubility (free base)	Slightly soluble in water	<a href="#">[5]</a>

## Synthesis and Experimental Protocols

The synthesis of **1-(Methylsulfonyl)piperazine hydrochloride** can be achieved through a two-step process starting from piperazine. The first step involves the selective N-monosulfonylation of piperazine with methanesulfonyl chloride, followed by the formation of the hydrochloride salt.

## Experimental Protocol: Synthesis of 1-(Methylsulfonyl)piperazine

This procedure is adapted from general methods for the monosubstitution of piperazine.[\[6\]](#)

Materials:

- Piperazine
- Methanesulfonyl chloride
- Triethylamine or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Hydrochloric acid (ethanolic or ethereal solution)

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the cooled solution.
- **Addition of Methanesulfonyl Chloride:** Slowly add a solution of methanesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(methylsulfonyl)piperazine. The crude product can be purified by column chromatography on silica gel.

# Experimental Protocol: Formation of 1-(Methylsulfonyl)piperazine Hydrochloride

This protocol is a general method for the preparation of amine hydrochloride salts.[\[7\]](#)

Procedure:

- Dissolve the purified 1-(methylsulfonyl)piperazine in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
- Slowly add a solution of hydrochloric acid in ethanol or diethyl ether (e.g., 1 M solution) to the stirred solution of the free base until precipitation is complete.
- Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **1-(Methylsulfonyl)piperazine hydrochloride**.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential for the structural confirmation of **1-(Methylsulfonyl)piperazine hydrochloride**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group. The piperazine ring protons will appear as two distinct multiplets, corresponding to the protons adjacent to the sulfonamide nitrogen and the protonated amine nitrogen. The integration of these signals should correspond to a 3:4:4 ratio. The chemical shifts will be influenced by the solvent and the protonation state.[\[8\]](#)[\[9\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a signal for the methyl carbon and two signals for the non-equivalent carbons of the piperazine ring.[\[10\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for **1-(Methylsulfonyl)piperazine hydrochloride** include:

- N-H stretch: A broad absorption band in the region of  $2500\text{-}3000\text{ cm}^{-1}$  is characteristic of the N-H<sup>+</sup> stretching in the hydrochloride salt.
- S=O stretches: Two strong absorption bands, typically around  $1350\text{-}1300\text{ cm}^{-1}$  (asymmetric) and  $1160\text{-}1120\text{ cm}^{-1}$  (symmetric), are characteristic of the sulfonyl group.[11][12]
- C-N and C-H stretches: These will appear in their characteristic regions of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent peak corresponding to the protonated free base  $[\text{M}+\text{H}]^+$ . The fragmentation pattern will likely involve cleavage of the piperazine ring and the loss of the sulfonyl group. Common fragments for piperazine derivatives include ions at  $\text{m/z}$  70 and  $\text{m/z}$  56.[13]

## Applications in Drug Development

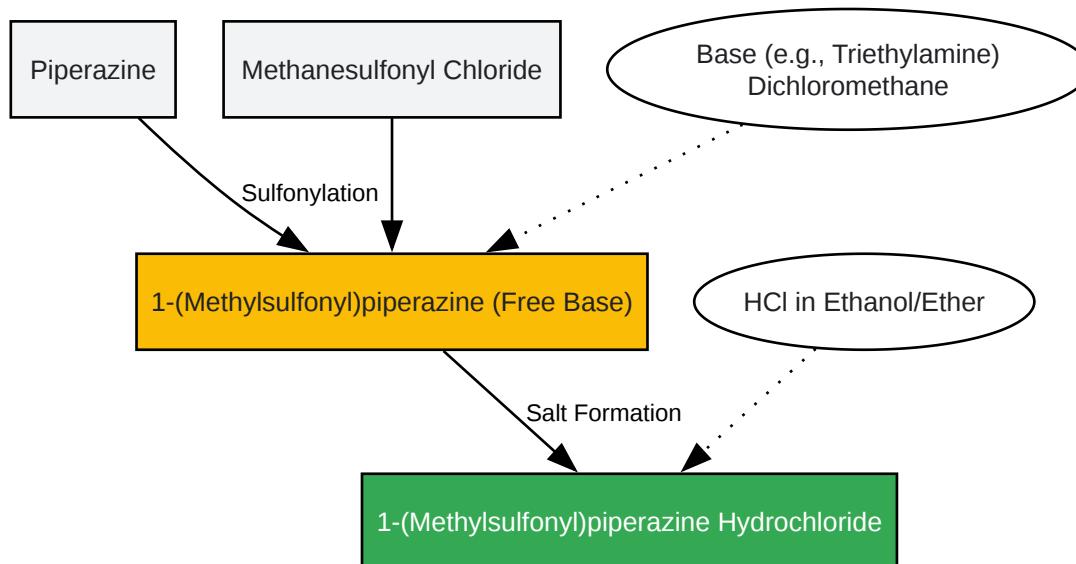
The 1-(methylsulfonyl)piperazine moiety is a valuable pharmacophore in drug design due to its ability to modulate pharmacokinetic properties. The methylsulfonyl group can improve aqueous solubility and metabolic stability, which are crucial for oral bioavailability.[1] Furthermore, the piperazine ring can be further functionalized to interact with specific biological targets.

This moiety is found in a number of drug candidates targeting a range of therapeutic areas, including central nervous system disorders and oncology.[3] For instance, its incorporation into molecules can lead to improved brain penetration or enhanced binding to target proteins.

## Signaling Pathways and Experimental Workflows

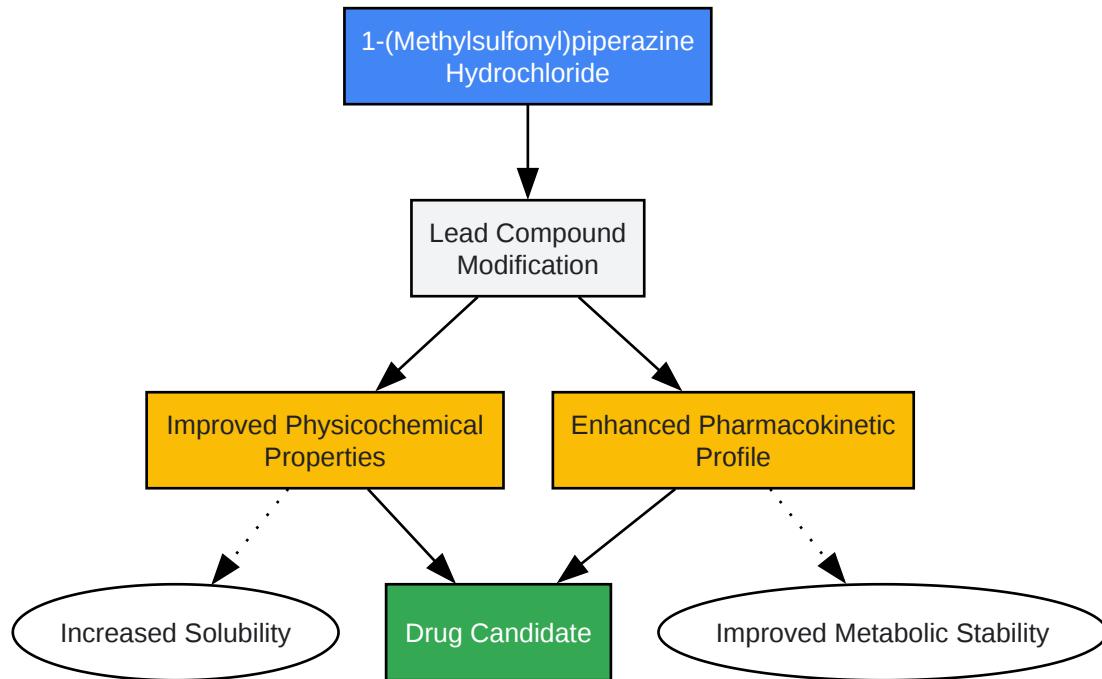
The synthesis and application of **1-(Methylsulfonyl)piperazine hydrochloride** can be visualized through logical diagrams.

## Synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride

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Caption: Synthesis workflow for **1-(Methylsulfonyl)piperazine hydrochloride**.

## Application in Drug Discovery

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Caption: Role of the moiety in the drug discovery process.

## Conclusion

**1-(Methylsulfonyl)piperazine hydrochloride** is a key intermediate for the synthesis of a wide array of biologically active compounds. Its unique structural features, combining the versatile piperazine scaffold with the modulating properties of the methylsulfonyl group, make it an attractive component for lead optimization in drug discovery. A thorough understanding of its synthesis, properties, and spectral characteristics is essential for its effective utilization in the development of new and improved pharmaceuticals.

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